![molecular formula C12H12N2S2 B112600 3-[(3-Aminophenyl)disulfanyl]aniline CAS No. 40897-41-4](/img/structure/B112600.png)
3-[(3-Aminophenyl)disulfanyl]aniline
Overview
Description
3-[(3-Aminophenyl)disulfanyl]aniline: is an organic compound characterized by the presence of two amino groups attached to phenyl rings, which are connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-aminophenyl)-disulfide typically involves the reaction of 3-aminophenyl thiol with an oxidizing agent. One common method is the oxidation of 3-aminophenyl thiol using hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the disulfide bond.
Industrial Production Methods: In industrial settings, the production of bis(3-aminophenyl)-disulfide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Aminophenyl)disulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to yield 3-aminophenyl thiol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 3-aminophenyl thiol.
Substitution: Derivatives with different functional groups attached to the amino groups.
Scientific Research Applications
Chemistry: 3-[(3-Aminophenyl)disulfanyl]aniline is used as a building block in the synthesis of polymers and advanced materials. Its ability to form stable disulfide bonds makes it valuable in the development of self-healing materials and responsive polymers.
Biology: In biological research, bis(3-aminophenyl)-disulfide is used as a cross-linking agent for proteins and peptides. It can stabilize protein structures and facilitate the study of protein-protein interactions.
Medicine: The compound has potential applications in drug delivery systems and as a therapeutic agent. Its disulfide bond can be cleaved under reducing conditions, allowing for controlled release of drugs in targeted areas.
Industry: this compound is used in the production of high-performance coatings, adhesives, and sealants. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of bis(3-aminophenyl)-disulfide involves the formation and cleavage of disulfide bonds. In biological systems, the disulfide bond can be reduced to thiol groups, which can then participate in various biochemical reactions. The compound can interact with proteins and other biomolecules, forming stable cross-links that affect their structure and function.
Comparison with Similar Compounds
Bis(4-aminophenyl)-disulfide: Similar structure but with amino groups in the para position.
Bis(3-aminophenyl) sulfone: Contains a sulfone group instead of a disulfide bond.
Bis(3-aminophenyl)phosphinic acid: Contains a phosphinic acid group instead of a disulfide bond.
Uniqueness: 3-[(3-Aminophenyl)disulfanyl]aniline is unique due to its specific disulfide bond, which imparts distinct redox properties and reactivity. This makes it particularly useful in applications requiring reversible bond formation and cleavage, such as in self-healing materials and controlled drug release systems.
Properties
IUPAC Name |
3-[(3-aminophenyl)disulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSIYBMJICNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Bis(3-aminophenyl) disulfide based on the provided research?
A1: The abstract [] highlights that Bis(3-aminophenyl) disulfide serves as an important intermediate in the synthesis of phenyl sulfoxides. These phenyl sulfoxides exhibit acaricidal (against ticks and mites) and nematocidal (against parasitic worms) activities. Therefore, Bis(3-aminophenyl) disulfide plays a crucial role in developing new pest control solutions in agriculture.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

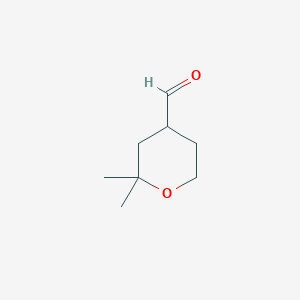
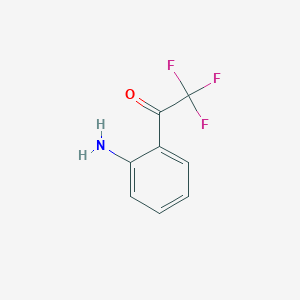

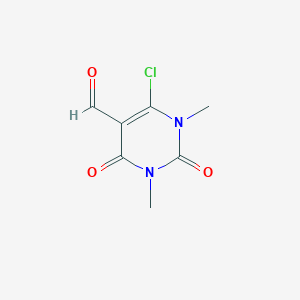


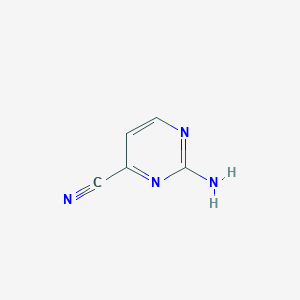
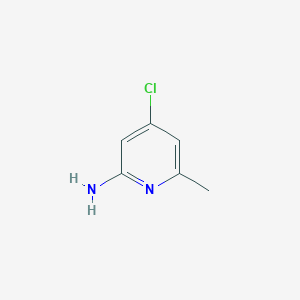
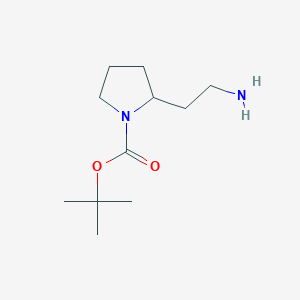
![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)
![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)



